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molecular formula C8H8O5 B8423954 2,3-Di(carboxymethyl)furan

2,3-Di(carboxymethyl)furan

Cat. No. B8423954
M. Wt: 184.15 g/mol
InChI Key: PRHASJYKVJYGEM-UHFFFAOYSA-N
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Patent
US07872031B2

Procedure details

A solution of ethyl 2-(furan-2-yl)-2-hydroxyacetate (11.05 g, 64.5 mmol), trimethylorthoacetate (29.8 mL, 387 mmol) and hexanoic acid (2 mL) in decalin (195 mL) is heated at 180° C. for 12 hours. The reaction is cooled and extracted with methanol to provide a mixture of diester and decalin. This mixture is dissolved in methanol (250 mL), cooled to 0° C., treated with 2 M NaOH (150 mL) and stirred for 12 hours. The methanol is removed and the crude reaction is extracted with ether, and the basic layer is acidified with 6 N HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried and concentrated to give 2,3-di(carboxymethyl)furan.
Quantity
11.05 g
Type
reactant
Reaction Step One
Name
trimethylorthoacetate
Quantity
29.8 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
195 mL
Type
solvent
Reaction Step One
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6](O)[C:7]([O:9]CC)=[O:8].C[C:14](C)(C)[C:15]([O-])([O-:17])[O-:16].C(O)(=O)CCCCC.[OH-].[Na+]>C1C2C(CCCC2)CCC1.CO>[C:7]([CH2:6][C:2]1[O:1][CH:5]=[CH:4][C:3]=1[CH2:14][C:15]([OH:17])=[O:16])([OH:9])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
11.05 g
Type
reactant
Smiles
O1C(=CC=C1)C(C(=O)OCC)O
Name
trimethylorthoacetate
Quantity
29.8 mL
Type
reactant
Smiles
CC(C([O-])([O-])[O-])(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(CCCCC)(=O)O
Name
Quantity
195 mL
Type
solvent
Smiles
C1CCCC2CCCCC12
Step Two
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCC2CCCCC12
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methanol
CUSTOM
Type
CUSTOM
Details
to provide
CUSTOM
Type
CUSTOM
Details
The methanol is removed
CUSTOM
Type
CUSTOM
Details
the crude reaction
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=O)(O)CC=1OC=CC1CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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